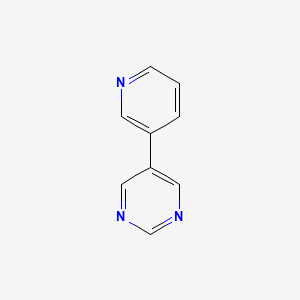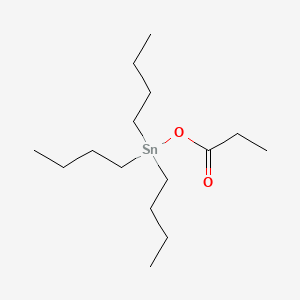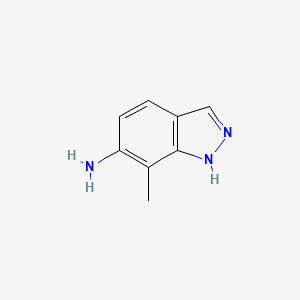
7-Méthyl-1H-indazol-6-amine
Vue d'ensemble
Description
7-Methyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a pyrazole ring, with a methyl group at the 7th position and an amine group at the 6th position. This unique structure imparts specific chemical and biological properties to the compound.
Applications De Recherche Scientifique
7-Methyl-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
Target of Action
7-Methyl-1H-indazol-6-amine is a derivative of the indazole family, which is known for its wide range of biological properties . and indoleamine 2,3-dioxygenase 1 (IDO1). These targets play crucial roles in cellular signaling and immune response, respectively.
Mode of Action
For instance, in the case of tyrosine kinase, the compound binds effectively with the hinge region of the enzyme, inhibiting its activity . This interaction can lead to changes in cellular signaling pathways, potentially affecting cell growth and proliferation.
Biochemical Pathways
For example, they have been reported to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been reported . The compound is predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
One study reported that a compound with a similar structure exhibited potent anti-proliferative activity against human colorectal cancer cells (hct116), suppressing the ido1 protein expression . This suggests that 7-Methyl-1H-indazol-6-amine may also have potential anticancer effects.
Analyse Biochimique
Biochemical Properties
7-Methyl-1H-indazol-6-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. This interaction can inhibit the enzyme’s activity, leading to alterations in metabolic pathways . Additionally, 7-Methyl-1H-indazol-6-amine can bind to certain proteins, affecting their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 7-Methyl-1H-indazol-6-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-Methyl-1H-indazol-6-amine can induce cell cycle arrest and apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 7-Methyl-1H-indazol-6-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to IDO1 inhibits the enzyme’s activity, leading to reduced tryptophan catabolism . Additionally, 7-Methyl-1H-indazol-6-amine can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby influencing cellular signaling pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
The effects of 7-Methyl-1H-indazol-6-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to 7-Methyl-1H-indazol-6-amine can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 7-Methyl-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, 7-Methyl-1H-indazol-6-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
7-Methyl-1H-indazol-6-amine is involved in several metabolic pathways. It interacts with enzymes such as IDO1, affecting tryptophan metabolism . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, 7-Methyl-1H-indazol-6-amine can influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 7-Methyl-1H-indazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.
Subcellular Localization
7-Methyl-1H-indazol-6-amine exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct 7-Methyl-1H-indazol-6-amine to specific cellular compartments. The subcellular distribution of this compound can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for catalysts or solvents . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of 7-Methyl-1H-indazol-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted indazole derivatives.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indazole: Shares the indazole core but lacks the amine group at the 6th position.
2-Methyl-1H-indazole: Similar structure with the methyl group at the 2nd position instead of the 7th.
6-Amino-1H-indazole: Contains an amine group at the 6th position but lacks the methyl group.
Uniqueness: 7-Methyl-1H-indazol-6-amine is unique due to the presence of both a methyl group at the 7th position and an amine group at the 6th position. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
7-methyl-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLVHPDCZDYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596241 | |
| Record name | 7-Methyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208457-82-3 | |
| Record name | 7-Methyl-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208457-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



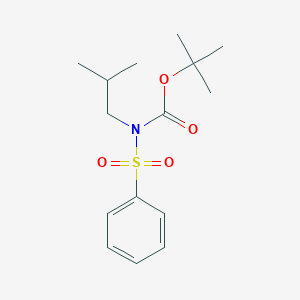
![[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B1628533.png)
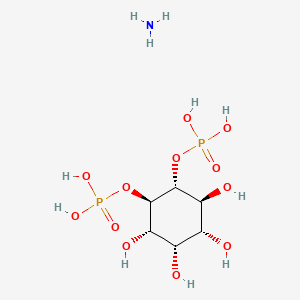

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)
![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)
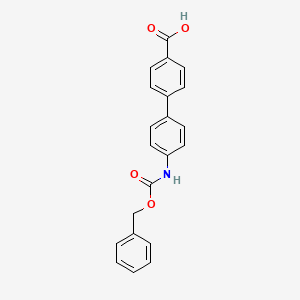
![3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628541.png)

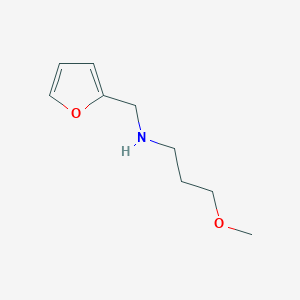
![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)
